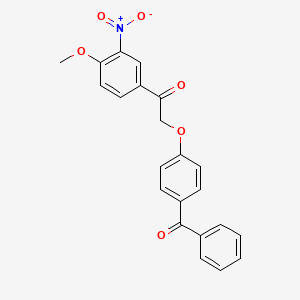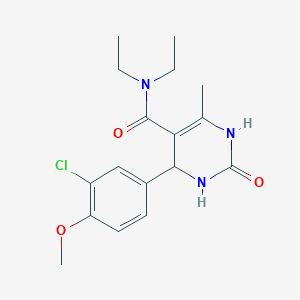![molecular formula C11H16N2O4S B4393630 N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide](/img/structure/B4393630.png)
N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide
描述
N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide, commonly known as MMSA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose metabolism. As such, MMSA has been investigated for its potential as a therapeutic agent for the treatment of diabetes and other metabolic disorders.
作用机制
MMSA exerts its effects by inhibiting the activity of N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide. This leads to increased insulin signaling and improved glucose metabolism. Additionally, MMSA has been shown to have anti-inflammatory effects, which may also contribute to its potential therapeutic benefits.
Biochemical and Physiological Effects:
MMSA has been shown to have a number of biochemical and physiological effects. In addition to its effects on insulin signaling and glucose metabolism, MMSA has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases. Additionally, MMSA has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
实验室实验的优点和局限性
MMSA has a number of advantages for use in lab experiments. It is a potent and specific inhibitor of N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide, which makes it a valuable tool for investigating the role of this protein in various physiological processes. Additionally, MMSA has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for further development as a therapeutic agent.
However, there are also limitations to the use of MMSA in lab experiments. One potential limitation is its relatively complex synthesis process, which may make it difficult to produce in large quantities. Additionally, MMSA has been shown to have some off-target effects, which may complicate its use in certain experimental settings.
未来方向
There are a number of potential future directions for research on MMSA. One area of investigation is its potential as a therapeutic agent for the treatment of diabetes and other metabolic disorders. Further studies are needed to determine the efficacy and safety of MMSA in these settings.
Another potential future direction is the investigation of MMSA's anti-inflammatory and antioxidant properties. These properties may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Finally, there is potential for further development of MMSA as a tool for investigating the role of N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide in various physiological processes. This may involve the development of more potent and specific N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide inhibitors, or the investigation of other proteins involved in insulin signaling and glucose metabolism.
科学研究应用
MMSA has been extensively studied for its potential applications in scientific research. One of the primary areas of investigation has been its role as a N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide inhibitor. N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose metabolism. As such, MMSA has been investigated as a potential therapeutic agent for the treatment of diabetes and other metabolic disorders.
属性
IUPAC Name |
2-[(2-methoxy-5-methylphenyl)sulfonylamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-7-4-5-9(17-3)10(6-7)18(15,16)13-8(2)11(12)14/h4-6,8,13H,1-3H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNSTCFVJPITGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC(C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4393552.png)

![2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4393556.png)

![ethyl 4-{N-[(2,5-dichlorophenyl)sulfonyl]-N-ethylglycyl}-1-piperazinecarboxylate](/img/structure/B4393566.png)

![11-(1,3-benzodioxol-5-ylmethyl)-3-(2-furylmethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4393576.png)

![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide](/img/structure/B4393590.png)
![N-[3-(allyloxy)phenyl]-2-phenylacetamide](/img/structure/B4393595.png)

![N-isopropyl-2-(4-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4393620.png)
![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4393636.png)
![ethyl [4-(1-piperidinylsulfonyl)phenyl]carbamate](/img/structure/B4393649.png)